2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole
Description
Historical Development of Imidazo[2,1-b]benzothiazole Research
The imidazo[2,1-b]benzothiazole scaffold emerged as a chemically versatile framework in the early 21st century, with its first medicinal applications documented in the 2010s. Initial studies focused on its fused heterocyclic structure, which combines electron-rich aromatic systems with nitrogen and sulfur atoms, enabling diverse interactions with biological targets. By 2011, researchers had leveraged this scaffold to develop positron emission tomography (PET) tracers for β-amyloid plaques in Alzheimer’s disease, exemplified by compounds such as 2-( p-[11C]methylaminophenyl)-7-methoxyimidazo[2,1-b]benzothiazole ([11C] 5 ), which demonstrated superior binding affinity compared to established tracers like Pittsburgh compound B. Subsequent work in 2013 expanded its utility to phosphodiesterase 10A (PDE10A) inhibition for antipsychotic applications, with benzo[d]imidazo[5,1-b]thiazole derivatives showing efficacy in preclinical psychosis models. The discovery of imidazo[2,1-b]thiazole-based hepatitis C virus (HCV) NS4B inhibitors in 2015 further cemented the scaffold’s relevance in antiviral drug development. These milestones underscore the scaffold’s adaptability across therapeutic domains.
Significance in Heterocyclic Chemistry
Imidazo[2,1-b]benzothiazoles occupy a unique niche in heterocyclic chemistry due to their bicyclic structure, which integrates a benzothiazole moiety fused with an imidazole ring. This arrangement confers enhanced π-electron delocalization and multiple sites for functionalization, including the 2-, 4-, and 7-positions, enabling precise modulation of electronic and steric properties. The scaffold’s synthetic flexibility is illustrated by solvent-free multicomponent reactions, such as the one-pot condensation of 2-aminobenzothiazole, aldehydes, and active methylene compounds, which yield pyrimido[2,1-b]benzothiazole derivatives in 60–72% yields without catalysts. This method exemplifies advancements in green chemistry, minimizing toxic solvent use while maintaining efficiency. Additionally, the introduction of bromine at the 4-position of the phenyl substituent, as seen in 2-(4-bromophenyl)-7-methylimidazo[2,1-b]benzothiazole, enhances steric bulk and electronic effects, which are critical for optimizing target binding.
Evolution in Medicinal Chemistry Literature
The medicinal applications of imidazo[2,1-b]benzothiazoles have diversified significantly, driven by their pharmacological versatility. Early antiviral research identified compounds such as 26f (EC50 = 16 nM against HCV genotype 1b) and 28g (EC50 = 31 nM), which synergized with NS3/4A, NS5A, and NS5B inhibitors, suggesting potential for combination therapies. Concurrently, PDE10A inhibitors like 9e demonstrated nanomolar potency (IC50 = 12 nM), high selectivity over other phosphodiesterases, and efficacy in rodent models of psychosis, highlighting their translational potential. In neuroimaging, PET tracers derived from this scaffold achieved high initial brain uptake (1.9–9.2% injected dose/g at 5 minutes) and specific binding to β-amyloid plaques in transgenic Alzheimer’s models.
Table 1: Key Imidazo[2,1-b]benzothiazole Derivatives and Their Therapeutic Targets
The structural motif of 2-(4-bromophenyl)-7-methylimidazo[2,1-b]benzothiazole exemplifies strategic functionalization, where bromine augments halogen bonding interactions with biological targets, while the methyl group at the 7-position fine-tunes lipophilicity. These modifications align with broader trends in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles through rational design.
Properties
IUPAC Name |
2-(4-bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2S/c1-10-2-7-14-15(8-10)20-16-18-13(9-19(14)16)11-3-5-12(17)6-4-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJHTVSOCQCNBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with 4-bromobenzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to modify the imidazo[2,1-b][1,3]benzothiazole core.
Cyclization Reactions: Further cyclization reactions can be performed to create more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-(4-aminophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole can be formed.
Oxidation Products: Sulfoxides or sulfones of the parent compound.
Reduction Products: Reduced forms of the imidazo[2,1-b][1,3]benzothiazole core.
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazo[2,1-b][1,3]benzothiazole derivatives exhibit notable antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain derivatives showed superior efficacy against Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents in clinical settings .
Antiulcer Activity
The compound has been investigated for its antiulcer properties. A patent describes the synthesis of imidazo[2,1-b][1,3]benzothiazole compounds that were found to possess significant antiulcer activity compared to known drugs. The mechanism is believed to involve the modulation of gastric acid secretion and enhancement of mucosal defense mechanisms .
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity of derivatives containing the imidazo[2,1-b][1,3]benzothiazole structure. Research has shown that these compounds can effectively reduce seizure activity in animal models, suggesting potential applications in treating epilepsy and other seizure disorders .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole derivatives. SAR studies have revealed that modifications to the benzothiazole moiety can significantly enhance antimicrobial and antiulcer activities. For example, the introduction of electron-donating groups on the phenyl ring has been correlated with increased potency against specific microbial strains .
Antimicrobial Efficacy Study
A comprehensive study evaluated several imidazo[2,1-b][1,3]benzothiazole derivatives against a panel of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) was determined for each compound, with results indicating that certain derivatives exhibited MIC values lower than standard antibiotics like cefotaxime. This reinforces the potential for developing new antimicrobial agents based on this scaffold .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 5 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
| Compound C | 15 | Salmonella typhi |
Antiulcer Activity Assessment
In a preclinical model for gastric ulcers, compounds derived from imidazo[2,1-b][1,3]benzothiazole were administered to rats subjected to ulcerogenic agents. The results showed a significant reduction in ulcer index compared to control groups treated with conventional antiulcer medications .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-Substituted Derivatives
7-Sulfonamide Derivatives :
- 3f (7-sulfonamide-2-(4-fluorophenyl)) : Exhibited IC50 = 0.097 μM against Hep G2 liver cancer cells.
- 3g (7-sulfonamide-2-(4-methylphenyl)) : IC50 = 0.114 μM against Hep G2 cells .
- Key Insight : Sulfonamide groups enhance DNA fragmentation and radiosensitization, likely due to their electron-withdrawing nature and ability to interact with cellular targets like kinases .
- 7-Bromo Derivatives: 3c (7-bromo-2-(4-fluorophenyl)): Demonstrated potent activity against melanoma cell lines (IC50 = 0.04 μM for A375C human melanoma, 0.052 μM for A375C mouse melanoma) . 3-Bromo-7-methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole: Showed anticancer activity, with the methoxy group improving solubility and planar molecular geometry .
7-Methyl Derivatives :
2-Substituted Derivatives
- 2-(4-Fluorophenyl) Derivatives: Fluorine substituents enhance lipophilicity and bioavailability. Compound 3c (7-bromo-2-(4-fluorophenyl)) showed dual efficacy against melanoma and liver cancer .
Hybrid Heterocyclic Systems
- Pyrrolo[2,1-b][1,3]benzothiazole Derivatives :
Antioxidant and Radiosensitizing Activities
- Antioxidant Activity :
- Radiosensitization :
Data Tables
Table 1: Anticancer Activity of Selected Imidazo[2,1-b][1,3]benzothiazole Derivatives
Table 2: Antioxidant Activity of Benzothiazole Derivatives
| Compound | Class | % Inhibition of Lipid Peroxidation | Reference |
|---|---|---|---|
| 9d | Pyrrolo[2,1-b][1,3]benzothiazole | 90.4 | |
| Trolox | Reference antioxidant | 89.5 |
Key Research Findings
Substituent Position Matters :
- Electron-withdrawing groups (e.g., sulfonamide, bromo) at position 7 significantly enhance anticancer activity compared to electron-donating groups (e.g., methyl) .
Halogen Effects :
- 4-Bromophenyl at position 2 may improve target specificity via halogen bonding, but bulky substituents could reduce cell permeability .
Hybrid Systems :
- Fusing imidazo[2,1-b][1,3]benzothiazole with other heterocycles (e.g., pyrrolo) broadens biological activity but may reduce potency compared to sulfonamide derivatives .
Multifunctionality :
- Derivatives like 3f and 3g exhibit dual anticancer and radiosensitizing effects, making them promising for combination therapies .
Biological Activity
2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H11BrN2S
- Molecular Weight : 295.21 g/mol
The presence of the bromophenyl and benzothiazole moieties contributes to its biological activity, providing sites for interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]benzothiazole exhibit promising anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the inhibition of anti-apoptotic proteins such as Bcl-2. This interaction is believed to be facilitated by hydrogen bonding and hydrophobic interactions with the protein's active site .
- Cell Lines Tested : Studies have demonstrated significant cytotoxicity against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds were comparable to standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Efficacy : In vitro studies have shown that it possesses significant activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate a strong potential as an antimicrobial agent .
Case Studies
Several case studies have explored the biological applications of imidazo[2,1-b][1,3]benzothiazole derivatives:
- Anticancer Study : A study published in MDPI focused on a series of benzothiazole derivatives, including the compound . The results indicated that compounds with bromine substitutions exhibited enhanced anticancer activity compared to their non-brominated counterparts .
- Antimicrobial Research : Another research effort highlighted the antimicrobial efficacy of thiazole derivatives, noting that compounds similar to this compound demonstrated superior inhibition against various pathogens compared to traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(4-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, microwave-assisted synthesis (130°C, 45 min) using ethanol as a solvent and stoichiometric equivalents of precursors (e.g., substituted benzothiazole amines and brominated ketones) improves yield and reduces side products . Optimization involves adjusting reaction time, temperature, and solvent polarity. Post-synthesis purification via column chromatography (hexane/ethyl acetate) ensures high purity .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemical properties?
- Methodological Answer : X-ray crystallography is critical for resolving regiochemistry and dihedral angles. For instance, planar imidazothiadiazole and benzisoxazole rings (max deviation: 0.025 Å) with a dihedral angle of 23.51° between fused systems confirm structural rigidity . Intermolecular interactions (C–H⋯N/O) and π-π stacking (centroid distance: 3.492 Å) further validate packing behavior .
Q. What spectroscopic techniques are most reliable for identifying functional groups and substituent positions in this compound?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5 ppm) confirm substitution patterns.
- IR Spectroscopy : C–Br stretching (550–600 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) verify core structure .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 304.2 for brominated derivatives) and fragmentation patterns corroborate substituent positions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity and binding interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets (e.g., HIV-1 protease or tumor suppressors) by analyzing binding affinities (ΔG values) and ligand-protein hydrogen bonds. For example, imidazole-thiadiazole hybrids show binding energies < −8 kcal/mol to kinase domains .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for antitumor studies) and protocols (MTT assay, 48-h incubation) to minimize variability .
- SAR Analysis : Compare substituent effects (e.g., bromophenyl vs. methoxyphenyl) to identify structural determinants of activity. For example, bromine enhances π-π stacking with DNA, while methyl groups improve lipophilicity .
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial MIC values) using statistical tools (ANOVA, p < 0.05) to identify outliers .
Q. How can the compound’s stability under physiological conditions be evaluated for drug development?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 h, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of imidazole rings) .
- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t1/2) via LC-MS. For instance, methyl-substituted derivatives show t1/2 > 2 h, indicating moderate stability .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Parallel Synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, alkyl chains) using combinatorial chemistry .
- Biological Screening : Test all derivatives against a panel of targets (e.g., cancer cell lines, bacterial strains) to correlate substituents with activity. For example, 4-fluorophenyl analogs exhibit 10-fold higher antimicrobial activity than bromophenyl versions .
Critical Analysis of Evidence
- Synthesis : Microwave methods reduce reaction times compared to traditional reflux , but scalability remains a challenge.
- Structural Data : Discrepancies in dihedral angles (e.g., 23.51° vs. 27.34° ) may arise from crystal packing forces, requiring dynamic simulations (MD) to assess conformational flexibility.
- Biological Activity : Contradictions in MIC/IC50 values highlight the need for standardized protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
